molecular formula C14H13NO5S B1594710 p-Nitrobenzyl tosylate CAS No. 4450-68-4

p-Nitrobenzyl tosylate

Cat. No. B1594710
CAS RN: 4450-68-4
M. Wt: 307.32 g/mol
InChI Key: QXTKWWMLNUQOLB-UHFFFAOYSA-N
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Description

P-Nitrobenzyl tosylate is a chemical compound used in various applications. It is used to protect carboxylic acid functionalities during the synthesis of cephalosporin derived antibiotics . The deprotection usually involves catalytic zinc in organic solvents .


Molecular Structure Analysis

The molecular structure of p-Nitrobenzyl tosylate is complex and its analysis requires advanced techniques. The positions of the effective amino acid substitutions have been identified in a pNB esterase structural model developed based on its homology to acetylcholinesterase and triacylglycerol lipase .


Chemical Reactions Analysis

P-Nitrobenzyl tosylate undergoes various chemical reactions. For instance, it has been found that p-nitrobenzyl esters of a group of aromatic sulfonic acids photodissociate to eliminate parent sulfonic acids .

Scientific Research Applications

Chromogenic Substrate in Enzyme Assays

p-Nitrobenzyl p-toluenesulfonyl-L-arginine, a derivative of p-nitrobenzyl tosylate, is utilized as a chromogenic substrate in enzyme assays. It is hydrolyzed by enzymes like thrombin, plasmin, and trypsin, resulting in the formation of p-nitrobenzyl alcohol and tosyl-L-arginine. The absorbance of the formed p-nitrobenzyl alcohol is measured, facilitating the assay of enzymatic activities in biological samples (Plaut, 1978).

Cationic Curing of Polymer Coatings

p-Nitrobenzyl tosylate has been evaluated as a thermal source of p-toluenesulfonic acid in the cationic curing of polymers. This process is significant in polymer chemistry, particularly in the development of coatings and material finishes, where controlled release of acids can aid in the curing process (Cameron & Fréchet, 1991).

Prodrug and Controlled Release Applications

The compound is instrumental in the development of 'caged' compounds, where a biologically active molecule is protected and then released upon specific triggers, such as light exposure. This application is vital in drug delivery systems and in probing the dynamics of cellular processes. For example, caged ATP has been synthesized using 2-nitrobenzyl derivatives, enabling in situ generation of ATP, which is essential for various biological studies (McCray et al., 1980).

Enzyme Engineering and Biocatalysis

Directed evolution studies have used p-nitrobenzyl esters, including those derived from p-nitrobenzyl tosylate, to enhance the activity of enzymes in non-aqueous environments, which is crucial for industrial applications like biocatalysis. Such studies have led to significant improvements in enzyme performance under conditions not optimized in nature (Moore & Arnold, 1996).

Photocleavage for Biomedical Applications

p-Nitrobenzyl tosylate derivatives have been studied for their photolability, which is a critical property for the controlled release in drug delivery systems. The ability to undergo rapid photocleavage makes these derivatives suitable for applications in creating photolabile prodrugs or formulation particles for various biomedical purposes (Kim & Diamond, 2006).

Enzyme-Assisted Synthesis of Antibiotics

The Bacillus subtilis pnbA gene encoding p-nitrobenzyl esterase, which catalyzes the hydrolysis of beta-lactam antibiotic p-nitrobenzyl esters, has been cloned and expressed. This enzyme is crucial in the synthesis of clinically important antibiotics, demonstrating the utility of p-nitrobenzyl tosylate derivatives in pharmaceutical manufacturing (Zock et al., 1994).

Safety And Hazards

P-Nitrobenzyl tosylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

The future directions for the use of p-Nitrobenzyl tosylate could involve the directed evolution of enzymes for reactions not already optimized in nature . This could lead to significant improvements in the biocatalyst for reactions on substrates .

properties

IUPAC Name

(4-nitrophenyl)methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-11-2-8-14(9-3-11)21(18,19)20-10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTKWWMLNUQOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063480
Record name Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nitrobenzyl tosylate

CAS RN

4450-68-4
Record name Benzenemethanol, 4-nitro-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitrobenzyl tosylate
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Record name Benzenemethanol, 4-nitro-, 1-(4-methylbenzenesulfonate)
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Record name Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester)
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Record name Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
D Theodoropoulos, J Tsangaris - The Journal of Organic …, 1964 - ACS Publications
… of p-nitrobenzyl tosylate as the alkylating agent have been investigated. p-Nitrobenzyl tosylate was … By Tipson’s method the partial solvation of the so-formed p-nitrobenzyl tosylate by …
Number of citations: 18 pubs.acs.org
LJ Chen, LT Burka - Tetrahedron letters, 1998 - Elsevier
… pToluenesulfonic acid and p-nitrobenzyl alcohol were obtained from p-nitrobenzyl tosylate as expected. However, hydrolysis of o-nitrobenzyl tosylate gave not only p-toluenesulfonic …
Number of citations: 24 www.sciencedirect.com
DN Kevill, JB Kyong - Journal of Chemical Research, 2007 - journals.sagepub.com
… b Estimated from the SN2 values for p-nitrobenzyl tosylate using eqn (6). Some of the required p-nitrobenzyl tosylate values were by interpolation (TFE–H2O) or estimated using log(k/ko…
Number of citations: 3 journals.sagepub.com
P Dietze, WP Jencks - Journal of the American Chemical Society, 1989 - ACS Publications
… Rate constant ratios, ¿amine/kHOH, for the reactions of substituted anilines and aliphatic amines with p-nitrobenzyl tosylate, nosylate, and triflate in 70:30 EtOH/HOH (v:v) at 25 C were …
Number of citations: 17 pubs.acs.org
M Fujio, T Susuki, M Goto, Y Tsuji, K Yatsugi… - Bulletin of the …, 1995 - journal.csj.jp
Solvolysis rates of p-nitrobenzyl and 3,5-bis(trifluoromethyl)benzyl p-toluenesulfonates were determined in a wide variety of solvents. The solvent effects were analyzed based on the …
Number of citations: 16 www.journal.csj.jp
AD Mease, MJ Strauss, I Horman… - Journal of the …, 1968 - ACS Publications
… prepared from the corresponding nitrobenzyl alcohol by the procedure used previously9 in synthesizing p-nitrobenzyl tosylate. The melting point obtained for the para isomer was …
Number of citations: 22 pubs.acs.org
DW Roberts, BFJ Goodwin, DL Williams… - Food and Chemical …, 1983 - Elsevier
… The importance of lipophilicity as a factor in determining skin sensitization potential is highlighted by our findings with p-nitrobenzyl tosylate, together with earlier reports of increasing …
Number of citations: 64 www.sciencedirect.com
JC Ball, S Foxall-VanAken, TE Jensen - Mutation Research/Genetic …, 1984 - Elsevier
… of substituents and leaving groups, were assayed in strain TA100 using the Ames plate-incorporation assay, p-Nitrobenzyl chloride (12000 revertants/#mole), p-nitrobenzyl tosylate (…
Number of citations: 37 www.sciencedirect.com
T Yamaoka, T Omote, H Adachi, N Kikuchi… - Journal of …, 1990 - jstage.jst.go.jp
It is well known that o-nitrobenzyl aromatic carboxylates and sulfonates i, 6) photodissociates via an intramolecular rearrangement. Unimolecular photodissociation of p-nitrobenzyl …
Number of citations: 22 www.jstage.jst.go.jp
TW Bentley, H Choi, IS Koo… - Journal of Physical …, 2017 - Wiley Online Library
… From the unit slope of Eqn 6 for p-nitrobenzyl tosylate (2f), we assume that solvolyses of 2f are good models for solvolyses of methyl tosylate; 2f was chosen for the product studies (…
Number of citations: 8 onlinelibrary.wiley.com

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